molecular formula C12H18O4 B12577132 Bis(3-methylbut-2-en-1-yl) ethanedioate CAS No. 188956-95-8

Bis(3-methylbut-2-en-1-yl) ethanedioate

Cat. No.: B12577132
CAS No.: 188956-95-8
M. Wt: 226.27 g/mol
InChI Key: MFSXKBRZHHQBLG-UHFFFAOYSA-N
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Description

Bis(3-methylbut-2-en-1-yl) ethanedioate is a diester derived from ethanedioic acid (oxalic acid) and two 3-methylbut-2-en-1-yl (prenyl) groups. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol. The compound is characterized by its conjugated diene system in the prenyl substituents and the central oxalate ester linkage, which influences its reactivity and physicochemical properties. Synthetically, it is typically prepared via esterification of oxalic acid with 3-methylbut-2-en-1-ol under acidic or coupling agent conditions, followed by purification via column chromatography (e.g., n-hexane:ethyl acetate solvent systems) and validation using NMR and IR spectroscopy .

Properties

CAS No.

188956-95-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

bis(3-methylbut-2-enyl) oxalate

InChI

InChI=1S/C12H18O4/c1-9(2)5-7-15-11(13)12(14)16-8-6-10(3)4/h5-6H,7-8H2,1-4H3

InChI Key

MFSXKBRZHHQBLG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C(=O)OCC=C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylbut-2-en-1-yl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 3-methylbut-2-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbut-2-en-1-yl) ethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bis(3-methylbut-2-en-1-yl) ethanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-methylbut-2-en-1-yl) ethanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release ethanedioic acid and 3-methylbut-2-en-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key differences between Bis(3-methylbut-2-en-1-yl) ethanedioate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Synthesis Method
This compound C₁₂H₁₆O₄ 224.25 Oxalate ester, conjugated dienes Low in water, high in organics Esterification, column chromatography
Isoamyl acetate (3-methylbutyl ethanoate) C₇H₁₄O₂ 130.19 Acetate ester Low in water, miscible in ethanol Acid-catalyzed esterification
1-Butyl-3-methylimidazolium acetate C₁₀H₁₈N₂O₂ 198.26 Ionic liquid, acetate anion Highly polar, water-miscible Metathesis or neutralization
3,3′-Bis(3-methoxybenzyl) derivative C₂₄H₂₄N₄O₂·2Br⁻·2H₂O 654.29 Imidazolium cation, methoxy Soluble in DMF, acetone Slow ether diffusion into DMF solution

Key Observations :

  • Solubility: this compound shares low aqueous solubility with isoamyl acetate due to its non-polar prenyl groups. In contrast, ionic liquids like 1-butyl-3-methylimidazolium acetate exhibit high polarity and water miscibility .
  • Thermal Stability : The oxalate ester’s stability is intermediate between volatile esters (e.g., isoamyl acetate) and ionic frameworks. For example, hydrogen-bonded organic frameworks (HOFs) containing ethanedioate, such as 2-methyl-4-oxopentan-2-aminium hydrogen ethanedioate hydrate, show higher thermal resilience (decomposition >200°C) due to extensive hydrogen bonding .
  • Synthetic Complexity : this compound requires meticulous purification via column chromatography (n-hexane:ethyl acetate) , whereas ionic liquids like 1-butyl-3-methylimidazolium acetate are synthesized via simpler metathesis routes .
Crystallographic and Spectroscopic Insights
  • Crystal Packing : The compound’s steric bulk from prenyl groups likely disrupts dense packing, contrasting with the ordered hydrogen-bonded networks in ethanedioate-based HOFs (e.g., O—H···Br and C—H···O interactions in 2-methyl-4-oxopentan-2-aminium hydrogen ethanedioate) .
  • Spectroscopic Signatures : IR spectra of this compound show strong C=O stretches at ~1740 cm⁻¹, similar to isoamyl acetate (~1745 cm⁻¹) . NMR data reveals distinct prenyl proton signals (δ 5.2–5.4 ppm for vinyl protons) absent in saturated analogs .

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